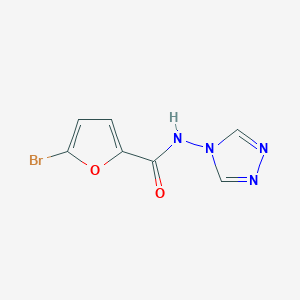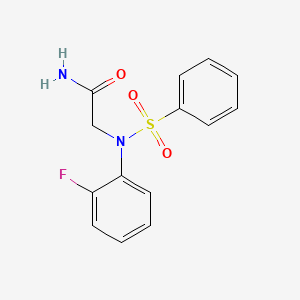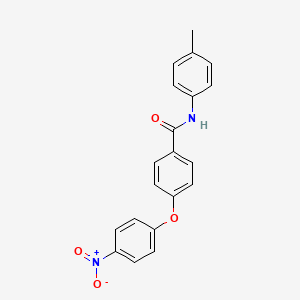![molecular formula C14H13ClO2 B5713741 {4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
{4-[(3-chlorobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(3-chlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'CMPD101' and is a novel small molecule that has been synthesized and studied extensively.
Mechanism of Action
The mechanism of action of {4-[(3-chlorobenzyl)oxy]phenyl}methanol involves the inhibition of the protein kinase CK2. This protein is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CMPD101 binds to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation, which is observed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {4-[(3-chlorobenzyl)oxy]phenyl}methanol have been studied extensively. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer.
Advantages and Limitations for Lab Experiments
One of the significant advantages of {4-[(3-chlorobenzyl)oxy]phenyl}methanol is its potential application in cancer research. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer. However, one of the limitations of CMPD101 is its toxicity. Studies have shown that CMPD101 has a toxic effect on normal cells, which limits its application in clinical settings.
Future Directions
There are several future directions for the study of {4-[(3-chlorobenzyl)oxy]phenyl}methanol. One of the significant future directions is the optimization of its synthesis method to yield high purity and yields. Another future direction is the study of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, the development of analogs of CMPD101 with reduced toxicity and improved efficacy is another future direction for its study.
Synthesis Methods
The synthesis of {4-[(3-chlorobenzyl)oxy]phenyl}methanol involves the reaction of 4-hydroxybenzaldehyde with 3-chlorobenzyl alcohol in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized and improved over time to yield high purity and yields.
Scientific Research Applications
{4-[(3-chlorobenzyl)oxy]phenyl}methanol has been studied for its potential applications in various areas of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer.
properties
IUPAC Name |
[4-[(3-chlorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHKTJVLFUYJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Chlorophenyl)methoxy]phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)





![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)